5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine
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Overview
Description
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine is a complex organic compound with the molecular formula C10H5N It is characterized by a unique structure that includes a fused cyclopropane and cyclopentane ring system attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often require the use of strong bases or acids, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the fused ring system are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine include:
- 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine
- Cyclopenta[1,2-b]pyridine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique fused ring structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
8-azatetracyclo[5.4.0.02,4.03,6]undeca-1,3,6,8,10-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N/c1-2-5-8-6-4-7(9(6)8)10(5)11-3-1/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNDRHQICBTEIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C1=C4C(=C23)C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721223 |
Source
|
Record name | 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109533-51-9 |
Source
|
Record name | 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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